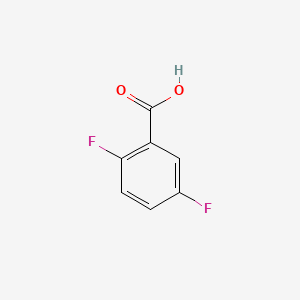

2,5-Difluorobenzoic acid

説明

Significance of Fluorinated Benzoic Acids in Modern Chemistry

Fluorinated benzoic acids are a class of organic compounds that have gained considerable importance in modern chemistry, particularly in the life sciences and materials science. ontosight.airesearchgate.net The introduction of fluorine atoms into the benzoic acid structure can profoundly alter the molecule's physical, chemical, and biological properties. researchgate.netuc.pt Fluorine's high electronegativity can modify the electron distribution within a molecule, which in turn affects its acidity, reactivity, and metabolic stability. researchgate.netnih.gov

This strategic incorporation of fluorine is a common tactic in drug design, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. ontosight.aismolecule.com It is estimated that over 20% of all pharmaceuticals currently on the market are fluoro-pharmaceuticals. researchgate.net Beyond medicine, fluorinated benzoic acids serve as crucial precursors or intermediates in the synthesis of agrochemicals like pesticides and herbicides, and in the development of advanced materials such as fluorinated polymers used for specialized coatings. chemimpex.comnih.govontosight.ai Some bacterial strains can even utilize fluorobenzoates as their sole source of carbon, opening avenues for bioremediation research. uc.ptnih.gov

Overview of 2,5-Difluorobenzoic Acid's Position in Synthetic and Applied Sciences

This compound holds a versatile position as a key intermediate and building block in both synthetic and applied sciences. chemimpex.com Its distinct molecular structure makes it particularly valuable in the synthesis of complex organic molecules. chemimpex.com The presence of fluorine atoms enhances its utility in creating derivatives with improved biological activity and stability. chemimpex.com

Key application areas include:

Medicinal and Pharmaceutical Chemistry : The compound is a vital intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. chemimpex.com Research has also shown its use in preparing hydrazone derivatives that exhibit potential as antibacterial agents. researchgate.netfishersci.nlbenthamdirect.com Furthermore, it serves as a reagent in the synthesis of compounds like quinolone carboxylic acids, which act as inhibitors of protein tyrosine phosphatase, and rutaecarpine (B1680285) analogs, which are studied for their biological properties. pharmaffiliates.com

Materials Science : In this field, this compound is used to formulate advanced materials, including polymers and coatings. chemimpex.com The inclusion of this fluorinated compound can enhance properties such as thermal stability and chemical resistance in the final products. chemimpex.com

Agrochemicals : The compound is involved in the production of agricultural chemicals. chemimpex.com It contributes to the development of effective and selective herbicides and pesticides, which are crucial for crop protection and yield enhancement. chemimpex.com

Analytical Chemistry and Reagents : It is used as a standard in chromatography and other analytical techniques for the identification and quantification of various substances. chemimpex.com It also acts as a reagent for synthesizing other coordination compounds and has been used as a tracer in oil field applications. pharmaffiliates.combiosynth.com For instance, it can be used to synthesize 4-Bromo-2,5-difluorobenzoic acid via bromination.

The compound's moderate acidity and its ability to participate in electrophilic aromatic substitution reactions further underscore its importance as a foundational component for innovation across multiple scientific sectors. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQMIAVIGLLBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184024 | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2991-28-8 | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2991-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8ZKM9RKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Difluorobenzoic Acid and Its Derivatives

Established Synthetic Routes for 2,5-Difluorobenzoic Acid

The preparation of this compound can be accomplished through several well-established routes, including classical stoichiometric reactions and advanced catalytic systems.

Traditional synthesis of this compound often relies on fundamental organometallic reactions or the hydrolysis of nitrile precursors. These methods, while foundational, provide reliable access to the target compound.

Another widely used classical approach is the hydrolysis of 2,5-difluorobenzonitrile (B1295057) . This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uklibretexts.org The mechanism proceeds in two main stages: the initial hydration of the nitrile to form a 2,5-difluorobenzamide (B1297545) intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comjove.com

Acid-catalyzed mechanism : The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, the amide intermediate is formed. Further protonation on the amide's carbonyl oxygen, followed by nucleophilic attack by water, leads to the eventual elimination of an ammonium (B1175870) ion to give the carboxylic acid. libretexts.orgorganicchemistrytutor.com

Base-catalyzed mechanism : A hydroxide (B78521) ion directly attacks the nitrile carbon, forming a negatively charged intermediate. Protonation by water yields an imidic acid, which tautomerizes to the amide. libretexts.orgchemistrysteps.com Under harsh basic conditions, the amide is further hydrolyzed via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia. The final product is obtained after acidification of the carboxylate salt. chemguide.co.uk

| Method | Starting Material | Key Reagents | Intermediate | Advantages |

|---|---|---|---|---|

| Grignard Carboxylation | 1-Bromo-2,5-difluorobenzene | Mg, CO2, H3O+ | 2,5-Difluorophenylmagnesium bromide | Direct C-C bond formation. |

| Nitrile Hydrolysis | 2,5-Difluorobenzonitrile | H3O+ or NaOH/H2O, then H3O+ | 2,5-Difluorobenzamide | High-yielding, applicable to diverse substrates. |

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher efficiency, and greater functional group tolerance. Transition metal catalysis, particularly with palladium, is at the forefront of modern synthetic strategies for aromatic carboxylic acids.

Transition metal-catalyzed carbonylation represents a powerful tool for the synthesis of carboxylic acids and their derivatives. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with carbon monoxide (CO) in the presence of a nucleophile, such as water, to yield the corresponding carboxylic acid. nih.gov The general catalytic cycle for a palladium-catalyzed process involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo- or 1-iodo-2,5-difluorobenzene) to form an arylpalladium(II) complex.

CO Insertion : A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an aroylpalladium(II) intermediate.

Nucleophilic Attack/Reductive Elimination : The aroylpalladium complex is attacked by water. This step, followed by reductive elimination, releases the carboxylic acid product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

These reactions are often conducted under a pressurized atmosphere of CO gas and require careful control of conditions to achieve high yields and selectivity. researchgate.netnih.gov

The efficiency and selectivity of palladium-catalyzed carbonylation reactions are critically dependent on the choice of ligands coordinated to the metal center. rsc.org Phosphane (phosphine) ligands are among the most widely used and effective ligands for this purpose. researchgate.netrsc.org They play a crucial role by stabilizing the palladium catalyst, modulating its electronic properties, and facilitating the key steps of the catalytic cycle.

Bulky, electron-rich phosphane ligands, such as those of the Buchwald-type or bidentate ligands like Xantphos, have proven particularly effective. nih.govsonar.ch These ligands promote the initial oxidative addition step and can stabilize the catalytic intermediates, preventing catalyst decomposition and leading to higher turnover numbers. The use of specific palladium-phosphane complexes can enable carbonylations to proceed under milder conditions, such as at atmospheric pressure of CO, which enhances the safety and practicality of the procedure. nih.gov The synergistic effect between the palladium center and the phosphine (B1218219) ligand is essential for achieving high efficiency in the synthesis of aromatic acids from aryl halides. nih.gov

| Component | Example(s) | Function |

|---|---|---|

| Aryl Precursor | 1-Bromo-2,5-difluorobenzene | Provides the aromatic scaffold. |

| Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, PPh3, Buchwald-type phosphines | Stabilizes catalyst, modulates reactivity. |

| Carbon Source | Carbon Monoxide (CO) gas | Provides the carbonyl group. |

| Nucleophile | Water (H2O) | Reacts with the aroylpalladium intermediate to form the carboxylic acid. |

| Base | Na2CO3, Et3N | Neutralizes acid generated during the reaction. |

In line with the principles of green chemistry, efforts have been made to develop more sustainable routes to this compound that minimize waste, reduce energy consumption, and utilize less hazardous materials. wjpmr.com

One such approach is the hydrolysis of 2,5-difluorobenzonitrile in high-temperature liquid water (HTLW) . This method avoids the use of strong acid or base catalysts, which are common in classical hydrolysis and lead to significant wastewater pollution from neutralization salts. researchgate.net Performing the reaction in water at elevated temperatures (e.g., 523.15 K) provides a green and non-catalytic pathway to the corresponding amide, which can be further hydrolyzed to the carboxylic acid. researchgate.net

Mechanochemistry , specifically ball milling, offers another solvent-free or solvent-minimized alternative for classical reactions. The Grignard carboxylation can be performed mechanochemically, where the Grignard reagent is generated from an aryl bromide and magnesium in a ball mill with only a minimal amount of an ethereal additive. Subsequent reaction with gaseous CO2 under pressure in the same vessel yields the carboxylic acid. nih.gov This technique dramatically reduces solvent waste and can shorten reaction times. nih.gov

A third green strategy is the catalytic oxidation of 2,5-difluorotoluene . This approach utilizes environmentally friendly oxidants like molecular oxygen (O2) from the air or hydrogen peroxide (H2O2). tcichemicals.commdpi.com These reactions are typically mediated by catalysts, such as those based on cobalt or ruthenium, which facilitate the selective oxidation of the methyl group to a carboxylic acid. tcichemicals.com Biocatalytic methods using enzymes like oxidases or oxygenases also represent a highly sustainable option, as they operate under mild aqueous conditions with exceptional selectivity. dtu.dk

Multi-step sequences allow for the synthesis of this compound from more readily available or structurally different precursors.

A hypothetical route from 2,5-Dichlorobenzoic acid would involve a halogen exchange (HALEX) reaction. This nucleophilic aromatic substitution would require replacing the two chlorine atoms with fluorine. Such transformations are typically challenging and require harsh conditions, such as high temperatures and the use of a fluoride (B91410) source like potassium fluoride (KF) in a polar aprotic solvent, often with a phase-transfer catalyst to enhance the reactivity of the fluoride salt.

A more practical and documented multi-step approach involves building the molecule through a series of reliable transformations, for instance, starting from 2,5-dichloroaniline (B50420) . A representative synthetic sequence could be as follows: researchgate.netresearchgate.net

Diazotization : The amino group of 2,5-dichloroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO2) in a strong acid like sulfuric acid. google.com

Functional Group Introduction : The diazonium salt is a versatile intermediate. For example, it can be converted to a nitrile group (-CN) via a Sandmeyer reaction using copper(I) cyanide.

Hydrolysis : The resulting 2,5-dichlorobenzonitrile (B1580750) is then hydrolyzed to 2,5-dichlorobenzoic acid using standard methods.

Halogen Exchange (HALEX) : The final, challenging step would be the aforementioned nucleophilic fluorination to convert the dichloro-substituted acid to the difluoro product.

An alternative multi-step synthesis, mirroring a known route for a related compound, could start from a precursor like 4-chloro-3,5-difluorobenzonitrile. researchgate.net This showcases a sequence of nitration, reduction of the nitro group to an amine, diazotization, and subsequent conversion of the diazonium group, demonstrating how functional groups can be manipulated around a fluorinated aromatic core to arrive at the desired substitution pattern.

| Step | Reaction Type | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Diazotization | NaNO2, H2SO4 | 2,5-Dichlorobenzenediazonium salt |

| 2 | Sandmeyer Reaction | CuCN | 2,5-Dichlorobenzonitrile |

| 3 | Hydrolysis | H3O+, heat | 2,5-Dichlorobenzoic acid |

| 4 | Halogen Exchange | KF, high temp, polar aprotic solvent | This compound |

Catalytic Synthesis Protocols

Synthesis of Advanced this compound Derivatives

Hydrazones are a significant class of organic compounds, and those derived from this compound are synthesized for various applications in chemistry. The general synthetic route involves a two-step process. First, this compound is converted to its corresponding hydrazide, 2,5-difluorobenzohydrazide (B1304694). This intermediate is then reacted with various aldehydes or ketones to yield the final hydrazone derivatives.

The initial step, the formation of 2,5-difluorobenzohydrazide, is typically achieved by reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). The subsequent reaction to form the hydrazone is a condensation reaction where the 2,5-difluorobenzohydrazide undergoes a nucleophilic addition-elimination reaction with an aldehyde or ketone. This reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out under reflux conditions.

A notable application of this methodology is the coupling of 2,5-difluorobenzohydrazide with various substituted benzaldehydes to create a library of hydrazone derivatives. In a typical procedure, equimolar amounts of 2,5-difluorobenzohydrazide and a specific benzaldehyde (B42025) are refluxed in ethanol with a catalytic amount of glacial acetic acid. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the resulting solid product is filtered, dried, and often recrystallized from a solvent like ethanol to achieve high purity.

This synthetic approach has been used to generate a series of novel hydrazone derivatives. For example, twelve new hydrazone derivatives were synthesized by coupling 2,5-difluorobenzohydrazide with different benzaldehydes. The specific substitutions on the benzaldehyde ring can be varied to study their effect on the properties of the resulting hydrazone.

Table 1: Examples of Hydrazone Derivatives from 2,5-Difluorobenzohydrazide and Substituted Benzaldehydes

| Derivative ID | Benzaldehyde Substituent | Reference |

|---|---|---|

| 4d | Fluoro-substituted | |

| 4e | Fluoro-substituted | |

| 4f | Fluoro-substituted | |

| 4h | Fluoro-substituted |

This compound and its deprotonated form, 2,5-difluorobenzoate, can act as ligands in the synthesis of coordination compounds, including metal-organic frameworks (MOFs). In these structures, the carboxylate group of the ligand coordinates with metal ions to form extended networks. The fluorine atoms on the benzene (B151609) ring can influence the properties of the resulting coordination compound, such as its stability and porosity, often imparting hydrophobicity.

The synthesis of these coordination compounds typically involves solvothermal or hydrothermal methods. In this process, a salt of a metal ion is mixed with this compound in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF). The mixture is sealed in a reaction vessel and heated to an elevated temperature for a period ranging from hours to days. During this time, crystals of the coordination compound form.

The structure of the resulting complex is influenced by several factors, including the choice of metal ion, the reaction conditions (temperature and time), and the presence of other coordinating molecules or modulators. For example, fluorinated benzoic acids, including 2,6-difluorobenzoic acid, have been used as modulators in the synthesis of rare-earth MOFs to facilitate the formation of specific cluster building units.

The preparation of perfluorinated benzoic acid analogs, which are benzoic acid derivatives where all hydrogen atoms on the aromatic ring are replaced by fluorine atoms (e.g., pentafluorobenzoic acid), involves specialized fluorination techniques. These methods are generally distinct from the direct modification of this compound due to the high stability of the C-F bond and the harsh conditions required for further fluorination.

Common industrial methods for producing perfluorinated compounds include electrofluorination. Another approach for aromatic compounds is the Halex process, which involves nucleophilic displacement of other halogens (typically chlorine or bromine) with fluoride ions using reagents like potassium fluoride at high temperatures.

While direct conversion of this compound to a perfluorinated analog is not a common strategy, the synthesis of more highly fluorinated benzoic acids can be achieved from different starting materials. For instance, processes exist for preparing tetrafluorobenzoic acids through multi-step synthetic routes. The development of methods for the direct and selective C-F bond activation and functionalization is an active area of research, but often requires specific catalysts and conditions.

Hydrazone Derivatives of this compound

Optimization of Reaction Conditions and Yields

Acids can play multiple roles in a catalytic cycle. They can facilitate the C-H activation step, which is often rate-determining, by participating in a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the acid assists in the removal of a proton from the C-H bond being activated. The strength (pKa) of the acid additive can be crucial; stronger acids have been shown to promote the reactivity of ortho-selective C-H bond cleavage in certain palladium-catalyzed reactions.

Furthermore, in the context of MOF synthesis, fluorinated acids like 2,6-difluorobenzoic acid have been employed as "modulators." In this role, they compete with the primary linker for coordination to the metal centers, influencing the kinetics of the framework's formation and helping to control the final structure and reduce defects.

The use of acid additives is a key strategy for optimizing catalytic processes. For example, in Pd-catalyzed reactions, Lewis acidic additives can enable or accelerate crucial steps like transmetalation and reductive elimination. The specific choice of acid and its concentration must be carefully optimized for each particular reaction system to achieve the desired outcome.

Role of Solvents and Temperature Control

The synthesis of this compound and its derivatives is highly dependent on the careful selection of solvents and precise temperature control to ensure optimal reaction yields and minimize the formation of byproducts. The choice of solvent is critical as it influences the solubility of reactants, the reaction rate, and sometimes the reaction pathway itself.

In nucleophilic fluorination reactions for preparing fluorobenzoic acids, polar aprotic solvents such as dimethylformamide (DMF) are often employed. arkat-usa.org These solvents are effective in solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. The solubility of reactants in the chosen solvent system is a key factor; for instance, in the synthesis of related polyester (B1180765) derivatives, enhanced solubility of a dicarboxylic acid in a solvent like ethylene (B1197577) glycol has been shown to improve esterification kinetics, even at reduced temperatures. rsc.org This principle highlights the importance of matching the solvent to the specific reactants and reaction type.

Temperature control is paramount in these syntheses. In many organic reactions, including those for preparing fluorinated compounds, elevated temperatures are used to increase the reaction rate. For example, in the synthesis of a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, a reaction mixture was stirred for 20 hours at 120°C. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the product or catalyst, and elimination of the fluorine atoms from the aromatic ring. chemrxiv.org In mechanochemical synthesis of derivatives, increasing the reaction temperature from 80°C to 110°C was shown to increase the conversion ratio. chemrxiv.org Therefore, a balance must be struck to achieve a reasonable reaction rate without compromising the integrity of the desired product. The optimal temperature profile is specific to each reaction and is often determined empirically. For instance, in some syntheses of fluorinated anthranilic acids, it is noted that if the temperature drops below 50°C, the reaction may not proceed to completion. orgsyn.org

The following table summarizes the general role of solvents and temperature in the synthesis of fluorobenzoic acid derivatives.

| Parameter | Role in Synthesis | Examples of Conditions |

| Solvent | Influences reactant solubility, reaction rate, and nucleophilicity of reagents. | Polar aprotic solvents (e.g., DMF) for nucleophilic fluorination. arkat-usa.org Water has been used as a solvent in some multi-step syntheses of related compounds. orgsyn.org |

| Temperature | Controls the rate of reaction and can influence the formation of side products. | Reactions may be run at elevated temperatures (e.g., 80-120°C) to increase rate. researchgate.netchemrxiv.org Precise control is needed to prevent side reactions like decomposition or de-fluorination. chemrxiv.org |

Purification and Characterization Techniques in Synthesis

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound. This typically involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching vibration and a strong C=O (carbonyl) stretching vibration. A study on the related compound 2-amino-4,5-difluorobenzoic acid provides insight into the expected vibrational frequencies, which are influenced by the fluorine substituents on the benzene ring. nih.gov The NIST Chemistry WebBook indicates that an IR spectrum for this compound is available, which would confirm these characteristic peaks. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show signals for the three aromatic protons, with their chemical shifts and coupling patterns being influenced by the adjacent fluorine atoms and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum for this compound shows distinct signals for the seven carbon atoms in the molecule. The carbons attached to fluorine atoms exhibit characteristic splitting (C-F coupling). ChemicalBook provides reference to the ¹³C NMR spectrum of this compound. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.10 g/mol ). nist.gov Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The base peak in the mass spectrum of benzoic acid is often the [C₆H₅CO]⁺ fragment (m/z 105), and a similar acylium ion would be expected for its difluoro-derivative. docbrown.info

The table below summarizes the key spectroscopic data for this compound.

| Technique | Compound | Key Findings |

| Mass Spectrometry (EI) | This compound | Molecular Formula: C₇H₄F₂O₂; Molecular Weight: 158.10. nist.gov The spectrum shows the molecular ion peak and characteristic fragmentation patterns. nist.gov |

| ¹³C NMR | This compound | Provides data on the carbon skeleton, with characteristic shifts and C-F coupling. chemicalbook.com |

| IR Spectroscopy | This compound | Expected to show characteristic bands for O-H and C=O stretching of the carboxylic acid group, and C-F stretching. nih.govnist.gov |

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a widely used method for determining the purity of fluorobenzoic acids. A study on the analysis of 2,4,6-trifluorobenzoic acid and its impurities demonstrates the utility of reverse-phase HPLC for separating the main compound from related substances. ekb.eg In another study, a reliable HPLC method was developed for the trace determination of 16 different fluorinated benzoic acids, including this compound, in aqueous samples. sci-hub.se The method uses a C18 column and a diode array detector for identification, achieving detection limits as low as 10 µg/L. sci-hub.se This highlights the sensitivity and specificity of HPLC for purity assessment.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing fluorobenzoic acids. For GC analysis, the carboxylic acid group is typically derivatized, for example, by conversion to its methyl ester, to increase its volatility. nih.govresearchgate.net Methods have been developed for the ultra-trace analysis of numerous fluorobenzoic acids in water samples using solid-phase extraction (SPE) followed by derivatization and GC-MS analysis. nih.govresearchgate.net This approach allows for the simultaneous determination of multiple fluorinated aromatic acids with high sensitivity. nih.gov

These chromatographic methods are crucial for quality control, ensuring that the synthesized this compound meets the required purity standards for its intended applications.

Advanced Applications of 2,5 Difluorobenzoic Acid in Chemical Sciences

Pharmaceutical Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, 2,5-difluorobenzoic acid is a key intermediate in the development of new therapeutic agents.

As a versatile chemical precursor, this compound is utilized in the synthesis of a wide range of pharmaceutical compounds. Its carboxylic acid group and fluorinated phenyl ring provide reactive sites for constructing more complex molecular architectures. Halogenated benzoic acid derivatives are recognized as valuable intermediates in the creation of medicines, including antibacterial agents. researchgate.net

This compound serves as a foundational structure for the synthesis of novel compounds with potential anti-inflammatory properties. Hydrazone derivatives, in particular, are a class of compounds known to possess diverse pharmacological activities, including anti-inflammatory and analgesic effects. researchgate.net Research has demonstrated the synthesis of new hydrazone derivatives by coupling 2,5-difluorobenzohydrazide (B1304694) (a direct derivative of this compound) with various benzaldehydes. researchgate.net These synthesized compounds are then evaluated for their biological activities. The structural modifications enabled by the this compound scaffold allow for the exploration of structure-activity relationships to develop more potent anti-inflammatory agents. nih.gov

In the field of antifungal drug development, fluorinated phenyl moieties are critical pharmacophores. Notably, the isomeric compound, 2,4-difluorobenzoic acid, is a well-established precursor for the synthesis of widely used triazole antifungal drugs like Fluconazole. mdpi.com Fluconazole's structure is specifically 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, and its mechanism involves the inhibition of ergosterol (B1671047) synthesis in the fungal cell membrane. mdpi.comnih.gov

While this compound is not a direct precursor to Fluconazole or Voriconazole, its derivatives are investigated for novel antifungal applications. For instance, hydrazone derivatives synthesized from 2,5-difluorobenzohydrazide are among the classes of compounds screened for antifungal activity against various pathogens, such as Candida albicans. researchgate.net This research avenue seeks to develop new antifungal agents that may overcome the resistance mechanisms developed by fungi against existing treatments. nih.gov

The this compound moiety is intentionally incorporated into new molecular designs to create derivatives with enhanced biological activity. A prominent example is the synthesis of hydrazone derivatives, which have been identified as potential antibacterial agents. chemicalbook.com

In one study, a series of twelve new hydrazone derivatives were synthesized from 2,5-difluorobenzohydrazide. researchgate.net These compounds were then screened for their antibacterial activity against various bacterial strains. The results indicated that derivatives featuring fluorine substitution exhibited significant antibacterial activity, in some cases comparable to the standard antibiotic drug Ampicillin. researchgate.net This highlights the strategic use of this compound to generate new chemical entities with therapeutic potential.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives of this compound The following is an interactive data table based on research findings. researchgate.net

| Compound ID | Substituent on Benzaldehyde (B42025) | Target Application | Key Finding |

| 4d | 4-Fluoro | Antibacterial | Showed significant antibacterial activity. |

| 4e | 2-Fluoro | Antibacterial | Showed significant antibacterial activity. |

| 4f | 2-Chloro-6-fluoro | Antibacterial | Showed significant antibacterial activity. |

| 4h | 2,4-Difluoro | Antibacterial | Showed significant antibacterial activity. |

Fluorinated compounds are of significant interest in cancer research due to their potential to modulate the activity of biological targets. nih.govresearchgate.net The fluorobenzoic acid scaffold, including the 2,5-difluoro isomer, has been integrated into novel molecular structures to evaluate their anticancer efficacy.

A study investigating new 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives found that compounds containing a fluorobenzoic acid moiety possessed higher anticancer activity than their counterparts. epa.gov These derivatives were tested against human lung adenocarcinoma (A549) cells. The research revealed that the most effective compounds induced cell cycle arrest at the G0/G1 phase and promoted caspase-3-dependent apoptosis (programmed cell death). epa.gov This demonstrates the critical role of the fluorobenzoic acid component in the observed cytotoxic effects against cancer cells.

Table 2: Research Findings on Anticancer Activity of Fluorobenzoic Acid Derivatives The following is an interactive data table based on research findings. epa.gov

| Compound Class | Moiety | Target Cancer Cell Line | Mechanism of Action |

| Cyclopentaquinoline Derivatives | Fluorobenzoic acid | A549 (Human Lung Adenocarcinoma) | Cell cycle arrest at G0/G1 phase |

| Cyclopentaquinoline Derivatives | Fluorobenzoic acid | A549 (Human Lung Adenocarcinoma) | Induction of caspase 3-dependent apoptosis |

Role as a Pharmaceutical Intermediate

Materials Science and Engineering

Beyond pharmaceuticals, this compound is a valuable building block in materials science, particularly in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs). The rigidity of the benzene (B151609) ring and the properties imparted by the fluorine and carboxylic acid groups make it a suitable component for creating advanced functional materials.

In the synthesis of liquid crystals, aromatic carboxylic acids are common precursors. iosrjournals.org They can be reacted with hydroxyl-functionalized aromatic rings through esterification to create the rod-like molecular structures (mesogens) that are characteristic of calamitic liquid crystals. iosrjournals.org The presence of fluorine atoms can influence the mesophase behavior, stability, and electro-optical properties of the final material.

Similarly, in the field of OLEDs, complex fluorophores are required that possess specific electronic and photophysical properties. Aromatic carboxylic acids can be used as starting materials or intermediates in multi-step syntheses to build these complex structures. researchgate.net The functionalization of fluorophores with carboxylic acid groups can also improve solubility and allow for facile conjugation to other molecules, aiding in the fabrication of solution-processed OLED devices. researchgate.netmdpi.com

Formulation of Advanced Polymers and Coatings

The incorporation of fluorine into polymer structures is a well-established strategy for enhancing material properties. This compound and its derivatives are utilized as monomers or co-monomers in the synthesis of advanced polymers such as polyesters, polyamides, and polybenzoxazoles. The presence of the difluorinated phenyl ring in the polymer backbone imparts significant improvements in performance characteristics.

Research into fluorinated polybenzoxazoles, for instance, has demonstrated that the inclusion of monomers derived from fluorinated benzoic acids leads to polymers with high thermal stability. These polymers are sought after for applications in the aerospace and electronics industries where materials are required to withstand extreme temperatures and corrosive environments.

Table 1: Impact of Fluorination on Polymer Properties

| Property | Effect of Fluorine Incorporation | Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Chemical Resistance | Enhanced | Low polarizability and high electronegativity of fluorine |

| Surface Energy | Lowered | Weak intermolecular forces of fluorinated surfaces |

| Solvent Resistance | Improved | Reduced solubility in common organic solvents |

Specialty Chemical Production

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and liquid crystal materials. Its reactive carboxylic acid group and the fluorinated benzene ring allow for its modification into more complex molecules with desired functionalities.

In the pharmaceutical industry, it is used as a precursor for the synthesis of biologically active compounds. For example, it is used in the preparation of hydrazone derivatives which have been investigated for their potential as antibacterial agents. chemicalbook.com The synthesis of various fluorinated aromatic compounds, which are important motifs in medicinal chemistry, often utilizes difluorobenzoic acids as starting materials.

Furthermore, this compound is identified as an intermediate in the production of liquid crystal materials. hsppharma.com The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as dielectric anisotropy and viscosity, which are critical for their performance in display technologies.

Agrochemical Development

Difluorinated aromatic compounds are important components in the design and synthesis of modern agrochemicals. This compound is a valuable intermediate in the production of certain pesticides. hsppharma.com

While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the related compound, 2,6-difluorobenzamide, is a known precursor to a class of benzoylurea (B1208200) insecticides, including diflubenzuron (B1670561) and flufenoxuron. google.comanalytice.com These insecticides act by inhibiting chitin (B13524) synthesis in insects. This highlights the importance of the difluorobenzoyl moiety in developing effective crop protection agents. The synthetic pathways to these agrochemicals underscore the role of fluorinated benzoic acid derivatives as essential building blocks in the agrochemical industry.

Analytical Chemistry Applications

In the field of analytical chemistry, the unique properties of this compound make it a useful tool for various applications, particularly in chromatography.

This compound is available as a certified reference material, for instance, as a "Pharmaceutical Toxicology Reference Material". lgcstandards.com This designation indicates its suitability for use as a standard in analytical laboratories for method validation, calibration, and quality control purposes. Its purity and well-characterized properties allow it to be used to ensure the accuracy and reliability of analytical data.

It has been used in the development of analytical methods for the detection of fluorinated compounds in environmental samples. For example, its presence in groundwater can be quantified using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com Additionally, various fluorinated benzoic acids are employed as conservative tracers in hydrological studies to model water flow and investigate the transport of pollutants like pesticides. chemsrc.com The availability of isotopically labeled versions, such as this compound-d3, further enhances its utility as an internal standard in quantitative analysis, allowing for correction of matrix effects and variations in instrument response. medchemexpress.com

Table 2: Analytical Applications of this compound

| Application | Technique(s) | Role of this compound |

| Method Validation & Calibration | Chromatography (HPLC, GC) | Certified Reference Material |

| Environmental Monitoring | LC-MS/MS | Analyte for quantification |

| Hydrological Studies | LC-MS/MS | Conservative Tracer |

| Quantitative Analysis | Mass Spectrometry | Internal Standard (as deuterated form) |

Application as a Tracer in Environmental Studies (e.g., Groundwater Investigations)

This compound is part of a group of fluorinated benzoic acid (FBA) derivatives that have been identified as effective tracers for soil and groundwater investigations. nmt.eduntis.gov These compounds are valued in hydrology for their ability to mimic the movement of water without significantly altering its flow path or reacting with the surrounding environment. nmt.edusemanticscholar.org The utility of FBAs, including the 2,5-difluoro isomer, stems from several key properties: they are stable, resistant to sorption on soil particles, and not naturally present in the environment, which prevents background interference. nmt.edu

In studies evaluating various difluorobenzoate isomers, this compound has been examined alongside other related compounds to expand the suite of available tracers for complex hydrological studies. nmt.edu Such investigations are crucial for determining aquifer characteristics like flow direction, solute velocity, porosity, and hydraulic conductivity. nmt.edu The ability to use multiple unique tracers simultaneously is particularly important for investigations involving several water sources or for repeated measurements over time. nmt.edu

The detection of these tracers in water samples is typically accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a common method for the simultaneous detection and quantification of various FBA tracers. nmt.edu For even greater sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS-MS) is employed, which can detect FBAs at concentrations as low as the microgram-per-liter (µg/L) or part-per-billion (ppb) level. nih.govsigmaaldrich.com This high sensitivity allows for the use of small amounts of the tracer, minimizing any potential environmental impact.

Table 1: Properties and Analytical Methods for Fluorobenzoic Acid Tracers

| Property | Description | Source(s) |

|---|---|---|

| Tracer Type | Artificial, anionic organic tracer | nmt.edu |

| Key Advantages | Stable, non-sorbing to soils, not naturally occurring | nmt.edu |

| Primary Application | Soil and groundwater investigations to determine water flow paths and aquifer properties | nmt.edusemanticscholar.org |

| Detection Methods | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | nmt.edunih.gov |

| Detection Limits | As low as 1 µg/L with LC-MS-MS | nih.gov |

Organic Synthesis and Reaction Mechanism Studies

Facilitation of Complex Molecule Creation

This compound serves as a valuable building block in organic synthesis, particularly for the creation of complex molecules with potential biological activity. researchgate.netchemicalbook.com Its fluorinated phenyl ring is a key structural motif that can be incorporated into larger molecules to enhance their pharmacological properties. Fluorine substitution is known to affect a molecule's electron distribution, which can influence its absorption, distribution, and metabolism in biological systems. researchgate.net

A notable application of this compound is in the synthesis of novel hydrazone derivatives. researchgate.netingentaconnect.com These syntheses typically involve a multi-step process. First, this compound is converted to its corresponding acid chloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 2,5-difluorobenzohydrazide. This intermediate is then coupled with various substituted benzaldehydes through a nucleophilic addition-elimination reaction to yield a series of hydrazone derivatives. researchgate.net

These hydrazone compounds, characterized by the presence of an azomethine (–NH–N=CH–) group, are an important class of compounds in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Research has shown that hydrazone derivatives synthesized from this compound exhibit significant antibacterial activity against various pathogenic strains. researchgate.netnih.gov For instance, certain derivatives with additional fluorine substitutions on the benzaldehyde ring have demonstrated antibacterial efficacy comparable to the standard drug Ampicillin. researchgate.net

Table 2: Antibacterial Activity of Selected Hydrazone Derivatives of this compound Activity measured as the diameter of the zone of inhibition (in mm) at a concentration of 250 µg/mL.

| Compound Derivative (Substituent on Benzaldehyde Ring) | S. aureus (MTCC 96) | S. pyogenes (MTCC 442) | E. coli (MTCC 443) | P. aeruginosa (MTCC 424) | Source(s) |

|---|---|---|---|---|---|

| 4-Fluoro | 24 | 22 | 20 | 18 | researchgate.net |

| 2,4-Difluoro | 22 | 24 | 21 | 19 | researchgate.net |

| 2-Trifluoromethyl | - | - | - | 21 | nih.gov |

| Ampicillin (Standard) | 25 | 26 | 23 | 20 | researchgate.net |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, including kinetic and computational analyses, specifically focused on reactions involving this compound are not extensively available in the reviewed scientific literature. However, the primary reactions it undergoes are characteristic of carboxylic acids and substituted aromatic compounds.

The synthesis of hydrazone derivatives, for instance, proceeds through a well-understood pathway. The formation of 2,5-difluorobenzohydrazide from the corresponding ester or acid chloride and hydrazine is a nucleophilic acyl substitution. The subsequent reaction of the hydrazide with an aldehyde to form the hydrazone is a nucleophilic addition-elimination reaction at the carbonyl carbon of the aldehyde. researchgate.net This is a general mechanism for hydrazone formation. nih.gov The reaction is typically acid-catalyzed, which serves to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

While specific kinetic data or theoretical calculations for reactions involving this compound were not found, the presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence its reactivity. These fluorine atoms increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. They also deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to positions ortho and para to the fluorine atoms, although the carboxylic acid group is a meta-directing deactivator.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 2,5-Difluorobenzoic Acid

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict and analyze the fundamental properties of molecules with a high degree of accuracy. For this compound, these calculations illuminate its conformational preferences, electronic structure, and the nature of its interactions with other molecules.

The conformational landscape of this compound is determined by the rotational freedom around the C-C and C-O single bonds of the carboxylic acid group. Theoretical studies on similar fluorinated benzoic acids, such as 3,5-difluorobenzoic acid, have been conducted to understand these conformational preferences. These studies typically involve scanning the potential energy surface by systematically changing the dihedral angles of the carboxylic group relative to the benzene (B151609) ring.

For difluorobenzaldehydes, which share structural similarities, calculations have identified planar O-cis and O-trans rotamers sigmaaldrich.com. In the case of 2,5-difluorobenzaldehyde, the O-trans rotamer, where the carbonyl oxygen is directed away from the ortho-fluorine, is found to be the more stable conformer in the ground state sigmaaldrich.com. This preference is attributed to a combination of steric and electrostatic interactions.

| Compound | Method | Most Stable Conformer | Energy Difference (kJ/mol) |

|---|---|---|---|

| 3,5-Difluorobenzoic acid | B3LYP/aug-cc-pVTZ | Planar | 26.5 researchgate.net |

| 3,4,5-Trifluorobenzoic acid | B3LYP/aug-cc-pVTZ | Planar | 28.2 utrgv.edu |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to undergo electronic transitions.

For difluorobenzoic acids, the presence of electronegative fluorine atoms influences the energies of these orbitals. Quantum chemical calculations on 2,3- and 2,4-difluorobenzoic acid have shown that charge transfer occurs within the molecules, a phenomenon that can be rationalized by analyzing the HOMO and LUMO distributions nih.gov. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the analysis of related compounds suggests that the fluorine substituents will lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoic acid. The precise energy gap would depend on the computational method and basis set employed in the calculation.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,3-Difluorobenzoic acid | TD-DFT | Data not specified | Data not specified | Charge transfer indicated nih.gov |

| 2,4-Difluorobenzoic acid | TD-DFT | Data not specified | Data not specified | Charge transfer indicated nih.gov |

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. The primary interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif in carboxylic acids researchgate.netresearchgate.net. These dimers are stabilized by strong O-H···O hydrogen bonds researchgate.netresearchgate.net.

The substitution of hydrogen atoms with fluorine at the 2 and 5 positions of the benzoic acid ring significantly alters its electronic structure. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect leads to a decrease in electron density in the aromatic ring and an increase in the acidity of the carboxylic acid group.

The fluorine atom also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). However, in the case of halogens, the inductive effect is generally stronger than the mesomeric effect nih.gov. The position of the fluorine atoms is crucial; an ortho-substituent (at position 2) can also introduce steric effects, which may force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the "ortho effect" chemicalbook.com. This twisting can disrupt the conjugation between the carboxyl group and the aromatic ring, further influencing the molecule's acidity and electronic properties chemicalbook.com. The meta-substituent (at position 5 relative to the carboxyl group) primarily exerts its electronic influence through the inductive effect.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable in drug discovery and materials science for predicting how a molecule might interact with a biological target or for understanding its macroscopic properties based on its molecular structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological macromolecule, typically a protein.

While specific docking studies for this compound were not found in the search results, the general methodology is well-established. Derivatives of benzoic acid have been investigated as potential inhibitors of various enzymes, and docking simulations are a key part of these studies nih.gov. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its orientation and conformation are systematically explored to find the pose with the most favorable binding energy.

The results of docking simulations can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information can be used to predict the biological activity of the compound and to guide the design of more potent analogs. For instance, studies on other small molecules have successfully used docking to predict their potential as antimicrobial or anticancer agents nih.gov.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a pivotal tool for studying halogenated benzoic acids, offering a balance between computational cost and accuracy. It is employed to model electronic structure, predict molecular properties, and investigate potential chemical transformations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This approach can be used to understand mechanisms such as electrophilic substitution, oxidation, or halogenation. nih.gov For instance, DFT studies on related halogenated compounds have successfully elucidated the thermodynamics and reaction pathways of processes like radical atom transfer and electrophilic additions. nih.govrsc.org These investigations involve optimizing the geometries of reactants, intermediates, transition states, and products to construct a complete free energy profile of the reaction. nih.gov

While DFT is a powerful method for such mechanistic studies, specific investigations detailing the reaction mechanisms and transition states for this compound are not extensively documented in the reviewed scientific literature. However, the established methodologies used for other aromatic acids, such as the oxidation of hydroxyl-substituted benzoic acids, demonstrate the capability of DFT to model reaction pathways, determine rate-controlling steps, and predict the influence of reaction conditions. ccspublishing.org.cn

DFT calculations are widely used to predict and interpret the spectroscopic properties of molecules. For isomers of difluorobenzoic acid, such as the 2,3- and 2,4- derivatives, quantum chemical calculations have been successfully employed to analyze their vibrational and electronic spectra. nih.gov Theoretical vibrational wavenumbers obtained from DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be scaled to achieve excellent agreement with experimental FT-IR and FT-Raman data. nih.gov This correlation allows for the precise assignment of fundamental vibrational modes. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to calculate electronic properties, including absorption wavelengths, excitation energies, and oscillator strengths. nih.gov These theoretical predictions aid in the assignment of electronic transitions observed in UV-Vis absorption spectra and provide insights into the electronic structure and intramolecular charge transfer possibilities within the molecule. nih.gov A combined experimental and theoretical approach provides a comprehensive understanding of the molecule's spectroscopic signature.

| Analysis Type | Predicted Property | DFT Method | Typical Application |

|---|---|---|---|

| Vibrational Spectroscopy | FT-IR and FT-Raman Frequencies | B3LYP / 6-311++G(d,p) | Assignment of experimental vibrational modes. nih.gov |

| Electronic Spectroscopy | UV-Vis Absorption Wavelengths | TD-DFT | Interpretation of electronic transitions and HOMO-LUMO energy gaps. nih.gov |

Crystal Structure Analysis and Packing Studies

The solid-state structure of this compound, like other benzoic acid derivatives, is governed by a network of intermolecular interactions. X-ray crystallography provides definitive data on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.

A characteristic structural feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.netresearchgate.net Two molecules of this compound are linked by a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring motif. This common arrangement is described by the graph-set notation R²₂(8). nih.gov This primary hydrogen-bonding interaction is the most significant force in the formation of the fundamental structural unit in the crystal lattice of difluorobenzoic acids. nih.govresearchgate.net

Comparative Theoretical Studies with Other Halogenated Benzoic Acids

Comparative DFT studies across different isomers of difluorobenzoic acid reveal how the position of the fluorine substituents influences molecular structure and properties. A key parameter is the planarity of the molecule, specifically the dihedral angle between the plane of the benzene ring and the carboxylic acid group.

For instance, in 2,6-Difluorobenzoic acid, steric repulsion between the ortho-fluorine atoms and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring, with a calculated dihedral angle of 33.70°. nih.gov In contrast, 3,5-Difluorobenzoic acid is observed to have a planar structure, similar to benzoic acid itself, as there is no steric hindrance from ortho-substituents. utrgv.edu Given the substitution pattern of this compound, which lacks a second ortho-substituent, it is expected to be planar or very nearly planar. These conformational differences, dictated by the substitution pattern, directly impact the crystal packing and intermolecular interactions.

| Compound | Key Structural Feature | Computational / Experimental Finding |

|---|---|---|

| This compound | Planarity | Expected to be planar due to the absence of significant ortho-steric strain. |

| 2,6-Difluorobenzoic acid | Non-planar | The dihedral angle between the benzene ring and the carboxylate group is 33.70°. nih.gov |

| 3,5-Difluorobenzoic acid | Planar | The global minimum conformation adopts a planar structure. utrgv.edu |

| 2,3-Difluorobenzoic acid | Dimer Formation | Forms dimers stabilized by hydrogen bonds. researchgate.net |

Biological Activity and Structure Activity Relationships

Antimicrobial Properties of 2,5-Difluorobenzoic Acid Derivatives

Derivatives of this compound have been a focal point in the search for new antimicrobial agents. The introduction of fluorine atoms into organic molecules is a known strategy to enhance biological activity, and this principle has been applied to explore the potential of these compounds against various pathogens.

Hydrazone derivatives synthesized from this compound have demonstrated notable antibacterial properties. researchgate.netottokemi.com In one study, twelve new hydrazone derivatives were created by coupling 2,5-difluorobenzohydrazide (B1304694) with various benzaldehydes. researchgate.net These compounds were then screened for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that several of the synthesized hydrazones showed significant antibacterial activity, in some cases comparable to the standard drug Ampicillin. researchgate.net Specifically, derivatives containing a nitrogen heterocyclic ring, such as pyridine (B92270) and quinoline, exhibited excellent activity. researchgate.net The presence of fluorine substitutions on the benzaldehyde (B42025) ring also appeared to enhance the antibacterial effect. researchgate.net

The antibacterial mechanism of benzoic acid derivatives, in general, is linked to their ability to disrupt the integrity of the bacterial cell membrane. nih.gov The lipophilicity of the compounds, influenced by substituents on the benzene (B151609) ring, plays a crucial role in their ability to penetrate bacterial cells. nih.gov

| Compound Type | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| Hydrazone derivatives of 2,5-difluorobenzohydrazide | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Derivatives with fluorine substitutions (compounds 4d, 4e, 4f, 4h) showed significant activity, comparable to Ampicillin. | researchgate.net |

| Hydrazone derivatives with nitrogen heterocyclic rings (pyridine, quinoline) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Showed excellent antibacterial activity. | researchgate.net |

| Hydrazone derivatives with other heterocyclic rings (furan, thiophene) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Demonstrated good antibacterial activity. | researchgate.net |

The antifungal potential of this compound derivatives has also been explored, particularly against opportunistic pathogens like Candida albicans. researchgate.net Hydrazone ligands derived from this compound and their metal complexes have been evaluated for their activity against C. albicans. researchgate.net While specific data on the efficacy of this compound derivatives is emerging, broader studies on related benzoic acid derivatives show that they can possess significant antifungal properties. nih.gov For instance, certain benzoic acid derivatives isolated from natural sources have shown inhibitory activity against C. albicans with minimal inhibitory concentration (MIC) values of 100 µg/mL. nih.gov The mechanism of action is often related to the disruption of the fungal cell membrane and interference with essential cellular processes. researchgate.net

| Compound Type | Test Organism | Key Findings | Reference |

|---|---|---|---|

| Hydrazone ligands and complexes from this compound | Candida albicans, Aspergillus niger | Evaluated for antifungal activity using the MTT assay. | researchgate.net |

| Lanceaefolic acid methyl ester (a benzoic acid derivative) | Candida albicans | Displayed activity with a MIC value of 100 µg/mL. | nih.gov |

| Pinocembrin chalcone (B49325) (related compound) | Candida albicans | Showed activity with a MIC value of 100 µg/mL. | nih.gov |

Antiviral and Anti-tubercular Potential of Derivatives

Research into the antiviral and anti-tubercular activities of this compound derivatives is an expanding field. Hydrazones, a class of compounds readily synthesized from this compound, are known to possess a wide range of pharmacological properties, including antiviral and anti-tubercular effects. researchgate.net Studies on related structures, such as arylidenehydrazide derivatives, have shown that these compounds can exhibit activity against various DNA and RNA viruses, including herpes simplex virus-1 and feline coronavirus. nih.gov

In the context of tuberculosis, benzoic acid esters have been investigated as prodrugs. nih.gov The rationale is that these esters can more easily diffuse through the lipophilic cell wall of Mycobacterium tuberculosis and are then hydrolyzed by intracellular esterases to release the active benzoic acid. nih.gov Studies have shown that nitrobenzoates, in particular, exhibit very interesting anti-tubercular activity that warrants further exploration. nih.gov While direct studies on this compound derivatives are still building, the existing research on similar compounds suggests a promising avenue for the development of new anti-tubercular agents. nih.govmdpi.com For example, a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative containing a fluoro-phenoxyphenyl moiety showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

Anti-inflammatory and Analgesic Effects of Related Compounds

While specific studies on the anti-inflammatory and analgesic effects of this compound are limited, research on structurally related fluorinated compounds has shown significant potential. The inclusion of fluorine atoms in nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and celecoxib (B62257) is known to enhance their activity. nih.gov

New fluorinated diaryl ethers and bisarylic ketones, which are related to benzoic acid derivatives, have demonstrated anti-inflammatory effects in primary macrophages. nih.gov These compounds were found to lower the secretion of pro-inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov The presence of a difluoromethyl (CF2) group was shown to be important for this activity. nih.gov Furthermore, other benzoic acid derivatives, such as those of 5-acetamido-2-hydroxy benzoic acid, have exhibited peripheral anti-nociceptive (analgesic) activity in animal models. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for the development of new anti-inflammatory and analgesic agents.

Investigation of Anti-tyrosinase Activity (e.g., 2,5-Dihydroxybenzoic acid)

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Benzoic acid derivatives are among the compounds investigated for their anti-tyrosinase activity. For example, p-hydroxybenzoic acid and its methyl ester have been identified as potent competitive inhibitors of mushroom tyrosinase. tandfonline.com

Although direct studies on 2,5-dihydroxybenzoic acid (gentisic acid) are less common in top-tier search results, the structure-activity relationship of related compounds provides valuable insights. The number and position of hydroxyl groups on the benzoic ring are crucial for inhibitory activity. nih.gov For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been studied, and flavonoids containing similar catechol moieties often exhibit strong tyrosinase inhibition. nih.gov The inhibitory mechanism typically involves the chelation of copper ions in the active site of the tyrosinase enzyme. mdpi.com Given that 2,5-dihydroxybenzoic acid also possesses hydroxyl groups capable of such interactions, it is a plausible candidate for tyrosinase inhibition.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the chemical structure of compounds with their biological activity. These studies are valuable for designing more potent drugs and understanding their mechanisms of action.

For antimicrobial derivatives of benzoic acids, QSAR studies have been performed to identify the key molecular descriptors that govern their activity. nih.govresearchgate.net In a study on 2-chlorobenzoic acid derivatives, it was found that topological parameters, specifically the second-order molecular connectivity indices, were crucial for both antibacterial and antifungal activities. nih.gov For other series of antimicrobial benzoic acid derivatives, QSAR models have highlighted the importance of molar refractivity and the Balaban index in controlling antimicrobial potential. researchgate.net These models indicate that the volume, shape, and polarity of the molecules are important factors for their activity. nih.gov Such studies, while not performed directly on this compound derivatives in the provided sources, offer a framework for the rational design of new, more effective antimicrobial agents based on this scaffold.

Biological Evaluation of Coordination Compounds

While specific studies on the biological evaluation of coordination compounds derived directly from this compound are not extensively documented in publicly available research, the broader class of metal complexes with fluorinated and other substituted benzoic acid derivatives has been investigated for various biological activities, including antimicrobial and antifungal properties. These studies provide valuable insights into the potential biological applications of coordination compounds of this compound.

It is a general observation that the biological activity of a ligand can be enhanced upon chelation with a metal ion. nih.govnih.gov This enhancement is often attributed to the chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. nih.gov This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms. semanticscholar.org

Transition metal complexes, including those with ligands analogous to benzoic acid derivatives, have shown promise as antimicrobial agents. nih.gov For instance, studies on transition metal (II) complexes of hydrazone derivatives of 3/4-bromo-benzoic acid revealed that the metal complexes exhibited greater antimicrobial activity against various bacterial and fungal strains than the parent ligands. nanobioletters.com Similarly, lanthanide complexes with ligands such as p-coumaric acid and 2-bromo-5-methoxybenzoic acid have demonstrated enhanced antimicrobial activity against Escherichia coli, Bacillus subtilis, and Candida albicans compared to the free ligands. mdpi.com

The antibacterial activity of lanthanide (III) complexes with a tetradentate Schiff base ligand has been demonstrated against a range of pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) varying from 1.95 to 250.00 µg/mL. nih.govnih.gov In some cases, these complexes were more potent than commonly used antibiotics against specific strains like Pseudomonas aeruginosa. nih.gov The geometry of the coordination complex can also significantly influence its antimicrobial activity. nih.gov

The following table summarizes the antimicrobial activities of some representative coordination compounds with ligands related to benzoic acid derivatives.

| Complex/Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

| LaL(NO₃)₂(H₂O)¹ | Staphylococcus aureus | 1.95 | nih.gov |

| Sm(III) complex with Schiff base¹ | Serratia marcescens | - | nih.gov |

| Gd(III) complex with Schiff base¹ | Pseudomonas aeruginosa | 32 | nih.gov |

| Ni(II) complex with 3/4-bromo-benzoic acid hydrazide | Staphylococcus Aureus | - | nanobioletters.com |